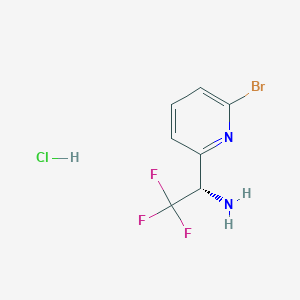
(S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Trifluoroethylation: The 6-bromopyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: The (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated resolution techniques.
化学反応の分析
Types of Reactions
(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The trifluoroethylamine group can be reduced under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include amines and alcohols.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bromopyridine moiety can form specific interactions with active sites of enzymes, making it useful in enzyme inhibition studies.
Medicine
In medicinal chemistry, (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential as a pharmacophore. Its trifluoroethylamine group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of novel pesticides and advanced materials.
作用機序
The mechanism of action of (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the trifluoroethylamine group can modulate the compound’s overall binding affinity and selectivity. This dual interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
類似化合物との比較
Similar Compounds
2-(6-Bromopyridin-2-yl)ethanol: This compound features a hydroxyl group instead of a trifluoroethylamine group.
2-(6-Bromopyridin-2-yl)acetonitrile: This compound has a cyano group in place of the trifluoroethylamine group.
(6-Bromopyridin-2-yl)methanol: This compound contains a methanol group instead of a trifluoroethylamine group.
Uniqueness
(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
(1S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCXDTPQAHXMGA-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)[C@@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7948355.png)

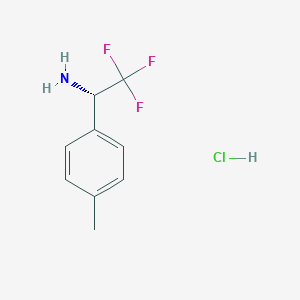
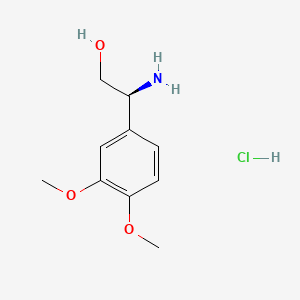


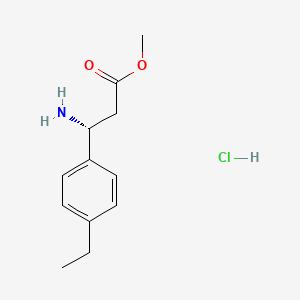
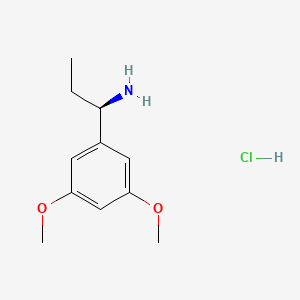


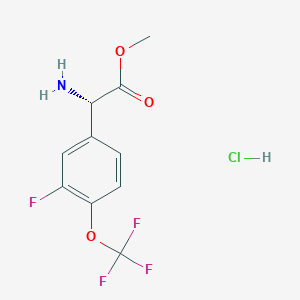
![[(1R)-1-(6-bromopyridin-2-yl)ethyl]azanium;chloride](/img/structure/B7948436.png)

